TmPyPB

Catalog No.
S866478
CAS No.
921205-03-0
M.F
C39H27N3
M. Wt
537.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
TmPyPB

CAS Number

921205-03-0

Product Name

TmPyPB

IUPAC Name

3-[3-[3,5-bis(3-pyridin-3-ylphenyl)phenyl]phenyl]pyridine

Molecular Formula

C39H27N3

Molecular Weight

537.6 g/mol

InChI

InChI=1S/C39H27N3/c1-7-28(34-13-4-16-40-25-34)19-31(10-1)37-22-38(32-11-2-8-29(20-32)35-14-5-17-41-26-35)24-39(23-37)33-12-3-9-30(21-33)36-15-6-18-42-27-36/h1-27H

InChI Key

CINYXYWQPZSTOT-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)C2=CC(=CC(=C2)C3=CC=CC(=C3)C4=CN=CC=C4)C5=CC=CC(=C5)C6=CN=CC=C6)C7=CN=CC=C7

Canonical SMILES

C1=CC(=CC(=C1)C2=CC(=CC(=C2)C3=CC=CC(=C3)C4=CN=CC=C4)C5=CC=CC(=C5)C6=CN=CC=C6)C7=CN=CC=C7
  • Exciplex formation

    TmPyPB exhibits properties that make it suitable for forming exciplexes. Exciplexes are excited-state complexes formed between two different molecules, which can emit light more efficiently than individual molecules. In OLED research, TmPyPB can be combined with another molecule to create an exciplex with desired light-emitting properties, particularly for achieving a blue emission which is challenging in OLED design [].

  • Host material

    TmPyPB is also being investigated as a host material for OLEDs. Host materials are essential components in OLEDs that accommodate emissive guest molecules and facilitate efficient energy transfer for light emission. Research suggests TmPyPB has potential as a host material due to its suitable energy levels and good charge transport properties [].

1,3,5-Tri(m-pyrid-3-yl-phenyl)benzene, commonly known as TmPyPB, is a compound characterized by its unique molecular structure that integrates multiple pyridine groups. With a molecular formula of C39H27N3 and a molecular weight of 537.65 g/mol, TmPyPB is recognized for its significant role in organic electronic devices, particularly as an electron transport layer and hole-blocking layer in organic light-emitting diodes (OLEDs) and perovskite solar cells. The compound exhibits a high triplet energy level and low-lying highest occupied molecular orbital (HOMO), making it an effective medium for charge transport and exciton formation in electronic applications .

In OLEDs, TmPyPB's mechanism of action relies on its molecular structure. The delocalized electrons within the aromatic system allow for efficient transport of electrons from the emissive layer to the cathode []. Additionally, the nitrogen atoms in the pyridyl groups can accept electrons from holes, preventing them from moving back into the emissive layer and quenching the electroluminescence [].

Primarily related to its application in organic electronics. It functions effectively in exciplex-forming systems when blended with hole-transporting materials like triphenylamine derivatives. The formation of exciplexes between TmPyPB and other compounds enables enhanced charge injection and transport, leading to improved device efficiencies . The compound's electron mobility is reported to be as high as 1×103cm2V1s11\times 10^{-3}\,\text{cm}^2\,\text{V}^{-1}\,\text{s}^{-1}, facilitating efficient electron transport in devices .

The synthesis of TmPyPB typically involves multi-step organic reactions. One common method includes the use of Suzuki coupling reactions to connect the pyridine groups to the phenyl backbone effectively. The synthesis process can be summarized as follows:

  • Starting Materials: Utilize appropriate brominated and boronic acid derivatives.
  • Reaction Conditions: Conduct reactions under palladium-catalyzed conditions.
  • Purification: Employ techniques such as column chromatography to isolate the final product.

The compound can also be characterized through various analytical techniques including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry .

TmPyPB is primarily utilized in the following applications:

  • Organic Light-Emitting Diodes (OLEDs): As an electron transport layer and hole-blocking layer, it enhances device efficiency by facilitating charge transport.
  • Phosphorescent Organic Light Emitting Diodes (PHOLEDs): It contributes to the formation of exciplexes that improve light emission characteristics.
  • Perovskite Solar Cells: Used as an electron transport material due to its favorable electronic properties .

Studies have shown that TmPyPB interacts favorably with various hole transport materials, forming exciplexes that significantly enhance device performance. For instance, when blended with triphenylamine derivatives, TmPyPB facilitates efficient charge injection and reduces driving voltage requirements in OLEDs . The coordination of nitrogen atoms in TmPyPB with metals also plays a crucial role in improving electron injection efficiency from metal contacts.

Several compounds share structural or functional similarities with TmPyPB. Here are a few notable examples:

Compound NameStructural FeaturesUnique Characteristics
1,3,5-Tris(phenyl)benzeneNo pyridine groupsHigh thermal stability but lower electron mobility
1,3-Di(pyridin-4-yl)benzeneFewer pyridine groupsLimited application in OLEDs compared to TmPyPB
1,3-Bis(3-pyridyl)benzeneSimilar pyridine incorporationLower triplet energy level than TmPyPB
4,4'-Bis(3-pyridyl)-biphenylExtended biphenyl structureEnhanced charge transfer but less efficient than TmPyPB

TmPyPB stands out due to its high triplet energy level and effective electron mobility, making it particularly advantageous for use in high-efficiency organic electronic devices .

XLogP3

8.5

Wikipedia

3,3'-[5'-[3-(3-Pyridinyl)phenyl][1,1':3',1''-terphenyl]-3,3''-diyl]bispyridine

Dates

Modify: 2023-08-16

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